Cas no 1909347-69-8 (2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride)
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride
- 2-pyrazol-1-ylcyclohexane-1-carboxylic acid;hydrochloride
- Z2472860062
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- MDL: MFCD29907388
- Inchi: 1S/C10H14N2O2.ClH/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12;/h3,6-9H,1-2,4-5H2,(H,13,14);1H
- InChI Key: GVSCBBRGLXNCIZ-UHFFFAOYSA-N
- SMILES: Cl.OC(C1CCCCC1N1C=CC=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 220
- Topological Polar Surface Area: 55.1
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268518-0.05g |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 95.0% | 0.05g |
$226.0 | 2025-03-20 | |
| Enamine | EN300-268518-0.1g |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 95.0% | 0.1g |
$337.0 | 2025-03-20 | |
| Enamine | EN300-268518-0.25g |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 95.0% | 0.25g |
$481.0 | 2025-03-20 | |
| Enamine | EN300-268518-0.5g |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 95.0% | 0.5g |
$758.0 | 2025-03-20 | |
| Enamine | EN300-268518-1.0g |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 95.0% | 1.0g |
$971.0 | 2025-03-20 | |
| Enamine | EN300-268518-2.5g |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 95.0% | 2.5g |
$1903.0 | 2025-03-20 | |
| Enamine | EN300-268518-5.0g |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 95.0% | 5.0g |
$2816.0 | 2025-03-20 | |
| Enamine | EN300-268518-10.0g |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 95.0% | 10.0g |
$4176.0 | 2025-03-20 | |
| Ambeed | A861595-1g |
2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 95% | 1g |
$1137.0 | 2024-08-03 | |
| Enamine | EN300-268518-1g |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride |
1909347-69-8 | 90% | 1g |
$1172.0 | 2023-09-11 |
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride Suppliers
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride
Introduction to 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride (CAS No. 1909347-69-8)
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1909347-69-8, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound integrates a pyrazole moiety with a cyclohexane backbone, forming a scaffold that is both rigid and flexible, which is often a desirable feature in the design of bioactive molecules.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations. This property is particularly crucial in drug development, where bioavailability and solubility are key factors determining the efficacy of a therapeutic agent. The presence of the pyrazole ring in the molecular structure suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for drug-receptor binding and pharmacological activity.
In recent years, there has been a growing interest in heterocyclic compounds like pyrazole due to their diverse biological activities. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural motif of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride positions it as a promising candidate for further investigation in these areas. The cyclohexane ring provides steric hindrance and conformational flexibility, which can modulate the compound's binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of the pyrazole and cyclohexane moieties creates a unique pharmacophore that can be further modified to enhance specific biological activities. Researchers have been exploring various synthetic strategies to derivatize this compound, aiming to optimize its pharmacokinetic and pharmacodynamic properties. For instance, modifications to the substituents on the pyrazole ring or the cyclohexane backbone can significantly alter the compound's biological profile.
Recent advancements in computational chemistry have also facilitated the study of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These studies have provided valuable insights into the binding modes and affinity of the compound, guiding experimental efforts in optimizing its therapeutic potential. Additionally, virtual screening methods have been employed to identify novel derivatives with enhanced biological activities.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors targeting enzymes involved in cancer progression. The pyrazole scaffold is known for its ability to interact with various enzymes, making it a versatile platform for drug design. In particular, studies have focused on inhibiting kinases and other enzymes that play critical roles in cancer signaling pathways. The structural features of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride make it a candidate for developing such inhibitors.
Moreover, the compound's solubility profile has implications for its formulation as an oral or injectable drug. Enhancing solubility can improve drug absorption and distribution within the body, thereby increasing its therapeutic efficacy. Techniques such as salt formation or co-crystallization have been explored to enhance the solubility of this compound. These approaches not only improve bioavailability but also stabilize the drug molecule during storage.
In conclusion, 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a pyrazole moiety with a cyclohexane backbone offers a versatile scaffold for drug development. Ongoing research efforts are focused on optimizing its pharmacological properties through structural modifications and computational studies. As our understanding of biological targets advances, compounds like this are poised to play a significant role in the development of novel therapeutic agents.
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